molecular formula C15H20O2 B8386179 3-Cyclopentyl-2-phenylpropionic acid methyl ester

3-Cyclopentyl-2-phenylpropionic acid methyl ester

Cat. No. B8386179
M. Wt: 232.32 g/mol
InChI Key: RPQHIZZRHWZSMA-UHFFFAOYSA-N
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Patent
US08252931B2

Procedure details

To a 500 mL round bottom flask containing 250 mL of 9:1 THF/DMPU at −78° C. is added 17 mL DIEA followed by rapid addition of 49 mL of 2.5 M n-BuLi/hexanes. After 10 min at −78° C., a solution of ethyl phenylacetate (17.0 g, 113 mmol) in 50 mL of 9:1 THF/DMPU is added dropwise over 15-20 min. A yellow solution results, and the reaction mixture is stirred at −78° C. for 30-45 min. A solution of 26.7 g (115 mmol) of freshly prepared cyclopentyl triflate (title B compound in Example 1) in 25 mL 9:1 THF/DMPU is added dropwise over 10-15 min. The mixture is then stirred over 2-3 h to ambient temperature. The reaction is quenched into 300 mL of 1 N HCl and extracted 3 times with methyl-t-butylether (MTBE). The combined extracts are washed with saturated NaCl and dried over anhydrous magnesium sulfate. Filtration and evaporation afford crude product as a yellow oil. Flash chromatography over silica gel eluting with 4:1 hexane/MTBE affords 3-cyclopentyl-2-phenylpropionic acid methyl ester as a light yellow oil: 1H NMR (400 MHz, CDCl3) δ 1.1 (m, 2H), 1.3 (m, 1H), 1.50 (m, 2H), 1.6 (m, 2H), 1.7 (m, 2H), 2.1(dt, J=13.4, 7.7 Hz, 1H), 3.60 (m, 1H), 3.64 (s, 3H), 7.3 (m, 5H); LC/MS 233 (M+1).
Name
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-BuLi hexanes
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
THF DMPU
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF DMPU
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
hexane MTBE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
THF DMPU
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[C:10]1([CH2:16][C:17]([O:19][CH2:20]C)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O(C1CCCC1)S(C(F)(F)F)(=O)=O.[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].COC(C)(C)C>C1COCC1.CN1C(=O)N(C)CCC1>[CH3:20][O:19][C:17](=[O:18])[CH:16]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH2:35][CH:36]1[CH2:40][CH2:39][CH2:38][CH2:37]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
n-BuLi hexanes
Quantity
49 mL
Type
reactant
Smiles
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
THF DMPU
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CN1CCCN(C1=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1CCCC1
Name
THF DMPU
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CN1CCCN(C1=O)C
Step Five
Name
hexane MTBE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.COC(C)(C)C
Step Six
Name
THF DMPU
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1.CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −78° C. for 30-45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow solution results
STIRRING
Type
STIRRING
Details
The mixture is then stirred over 2-3 h to ambient temperature
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched into 300 mL of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methyl-t-butylether (MTBE)
WASH
Type
WASH
Details
The combined extracts are washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
afford crude product as a yellow oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(CC1CCCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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